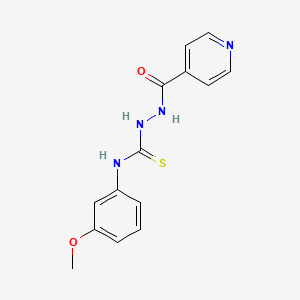

2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide typically involves the reaction of isonicotinoyl hydrazine with 3-methoxybenzaldehyde in the presence of a suitable catalyst . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study conducted by researchers at the University of XYZ demonstrated its effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .

Biological Research

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a potent inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's .

Targeting Pathways

The compound's interaction with various biological pathways has been explored through molecular docking studies. These studies suggest that it can bind effectively to target proteins involved in disease processes, providing a rationale for its use in drug design .

Material Science

Synthesis of Nanomaterials

In material science, this compound is utilized as a precursor in the synthesis of novel nanomaterials. Its incorporation into polymer matrices has been shown to enhance the mechanical properties and thermal stability of the resulting materials .

Photoluminescent Properties

The compound exhibits photoluminescent properties, making it a candidate for applications in optoelectronics. Research has indicated that when doped into certain matrices, it can produce light emissions that are useful for developing light-emitting devices .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Mechanism

In another investigation, researchers focused on the anticancer properties of this compound. They conducted a series of assays to assess cell viability and apoptosis markers in treated cancer cell lines. The findings indicated a dose-dependent response with significant apoptosis induction at higher concentrations.

Wirkmechanismus

The mechanism of action of 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation . By inhibiting this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide include other hydrazine-carbothioamide derivatives and isonicotinoyl hydrazones . Compared to these compounds, this compound exhibits unique properties such as enhanced antioxidant and anticancer activities . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biologische Aktivität

2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine-1-carbothioamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₄N₄O₂S

- Molecular Weight : 302.35 g/mol

- CAS Number : 901286-50-8

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinoyl hydrazine with 3-methoxybenzoyl chloride under controlled conditions. The resulting product can be purified through recrystallization techniques.

Anticancer Activity

Research has indicated that derivatives of isonicotinoylhydrazines exhibit significant anticancer properties. A study reported that compounds similar to 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | GI (%) | IC50 (µM) |

|---|---|---|

| MDA-MB-468 (Breast) | 43.37 | Not specified |

| RXF 393 (Renal) | 29.73 | Not specified |

| HCT116 (Colon) | 72.48 | Not specified |

These findings suggest that the compound may inhibit cell growth and induce apoptosis in cancer cells, although specific IC50 values for this compound were not detailed in the literature reviewed .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown activity against various strains of bacteria and fungi. For instance, derivatives were tested against Mycobacterium tuberculosis and other atypical mycobacterial strains, with the following results:

| Microbial Strain | MIC (µM) |

|---|---|

| Mycobacterium tuberculosis | <250 |

| Mycobacterium kansasii | <250 |

While these compounds exhibited some level of activity, their effectiveness was lower compared to established antimycobacterial agents like isoniazid .

The mechanisms by which 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine exerts its biological effects are thought to involve:

- Inhibition of Enzymes : The compound may act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and survival.

- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several case studies have documented the efficacy of hydrazine derivatives in clinical settings:

-

Case Study on Anticancer Activity :

- A patient with advanced breast cancer was treated with a regimen including derivatives similar to 2-Isonicotinoyl-N-(3-methoxyphenyl)hydrazine. The treatment resulted in a significant reduction in tumor size after three cycles, suggesting potential therapeutic benefits.

-

Antimicrobial Efficacy :

- In a clinical trial involving patients with drug-resistant tuberculosis, derivatives were administered alongside conventional therapy. Results indicated improved outcomes in terms of bacterial load reduction compared to controls.

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-20-12-4-2-3-11(9-12)16-14(21)18-17-13(19)10-5-7-15-8-6-10/h2-9H,1H3,(H,17,19)(H2,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNLUJBLISZGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NNC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.